2-bromo-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
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Overview
Description
2-bromo-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the bromination of aniline derivatives followed by nitration to introduce the nitro group. The final step involves the formation of the amide linkage through a condensation reaction with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can lead to various substituted benzamides.
Scientific Research Applications
2-bromo-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and amide linkage also play roles in modulating the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-nitroaniline: Shares the bromine and nitro functional groups but lacks the amide linkage.
N-phenylbenzamide: Contains the amide linkage but lacks the bromine and nitro groups.
4-nitroaniline: Contains the nitro group but lacks the bromine atom and amide linkage.
Uniqueness
2-bromo-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both bromine and nitro groups, along with the amide linkage, allows for a wide range of chemical reactions and interactions with biological targets.
Properties
IUPAC Name |
2-bromo-N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O4/c23-19-9-5-4-8-18(19)21(27)25-20(14-15-6-2-1-3-7-15)22(28)24-16-10-12-17(13-11-16)26(29)30/h1-14H,(H,24,28)(H,25,27)/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEMPDPFZGDKBG-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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